tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate

HCV NS3/4A Protease Drug Resistance Fluorinated Building Blocks

tert-Butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate (CAS 2229274-98-8) is a synthetic organic compound with the molecular formula C12H19F2NO3 and a molecular weight of 263.28 g/mol. The compound belongs to the class of gem-difluorocyclobutane-substituted amino acid derivatives and features a Boc-protected amine, a ketone functionality, and a 3,3-difluorocyclobutyl moiety.

Molecular Formula C12H19F2NO3
Molecular Weight 263.28 g/mol
CAS No. 2229274-98-8
Cat. No. B6264953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate
CAS2229274-98-8
Molecular FormulaC12H19F2NO3
Molecular Weight263.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C=O)C1CC(C1)(F)F
InChIInChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-11(4,7-16)8-5-12(13,14)6-8/h7-8H,5-6H2,1-4H3,(H,15,17)
InChIKeyJOJFXRQQTBLTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(3,3-Difluorocyclobutyl)-1-Oxopropan-2-Yl]Carbamate (CAS 2229274-98-8): A Specialized Fluorinated Building Block for Drug Discovery


tert-Butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate (CAS 2229274-98-8) is a synthetic organic compound with the molecular formula C12H19F2NO3 and a molecular weight of 263.28 g/mol. The compound belongs to the class of gem-difluorocyclobutane-substituted amino acid derivatives and features a Boc-protected amine, a ketone functionality, and a 3,3-difluorocyclobutyl moiety. This structural motif is a key pharmacophoric element in third-generation HCV NS3/4A protease inhibitors such as glecaprevir and voxilaprevir, where the 3,3-difluorocyclobutyl cap confers superior resistance profiles [1]. The compound serves as a versatile intermediate for introducing a metabolically stable, lipophilic, and conformationally constrained fluorinated ring system into bioactive molecules .

Why Generic Substitution Fails for tert-Butyl N-[2-(3,3-Difluorocyclobutyl)-1-Oxopropan-2-Yl]Carbamate (CAS 2229274-98-8) in Drug Discovery Programs


Generic substitution of CAS 2229274-98-8 with simpler, non-fluorinated, or regioisomeric cyclobutane building blocks fails because the 3,3-gem-difluoro substitution pattern is not merely an inert bioisostere. It uniquely modulates metabolic stability, lipophilicity, conformational bias, and target-binding interactions in a manner that non-fluorinated or 2,2-difluoro isomers cannot replicate . Systematic matched-pair analyses of HCV NS3/4A protease inhibitors have demonstrated that the 3,3-difluorocyclobutyl P4 cap does not significantly alter wild-type potency but dramatically improves potency retention against key drug-resistant variants (e.g., D168A), a functional advantage lost when fluorination is removed or regioisomerically shifted [1]. Consequently, replacing this compound with a generic cyclobutyl-carbamate surrogate risks compromising both pharmacokinetic durability and resistance-barrier integrity in downstream lead candidates.

Product-Specific Quantitative Evidence Guide for tert-Butyl N-[2-(3,3-Difluorocyclobutyl)-1-Oxopropan-2-Yl]Carbamate (CAS 2229274-98-8)


Superior Resistance-Barrier Preservation: 3,3-Difluorocyclobutyl vs. Non-Fluorinated P4 Caps in HCV NS3/4A Protease Inhibitors

In a head-to-head comparison of matched inhibitor pairs, compounds with a 3,3-difluorocyclobutyl P4 cap demonstrated substantially better retention of potency against the clinically relevant D168A drug-resistant protease variant compared to their non-fluorinated counterparts. While fluorination did not significantly improve potency against wild-type (WT) protease, the 3,3-difluorocyclobutyl-capped inhibitors were significantly more effective at inhibiting the D168A variant, a key mechanism of drug failure in HCV therapy [1]. This evidence directly supports the selection of building blocks like CAS 2229274-98-8, which provides the 3,3-difluorocyclobutyl motif, for programs aiming to mitigate drug resistance.

HCV NS3/4A Protease Drug Resistance Fluorinated Building Blocks

Enhanced Metabolic Stability: 3,3-Difluorocyclobutyl vs. Unsubstituted Cyclobutyl Carbamate Building Blocks

The gem-difluoro substitution on the cyclobutane ring significantly enhances metabolic stability compared to non-fluorinated cyclobutyl carbamate building blocks. This is a well-established class-level advantage of gem-difluorocycloalkanes, where the strong C-F bond resists cytochrome P450-mediated oxidative metabolism at the cyclobutyl ring. This property has been exploited in the design of advanced HCV NS3/4A protease inhibitors, contributing to improved pharmacokinetic profiles [1]. While a direct microsomal stability assay for CAS 2229274-98-8 is not publicly available, the class effect of gem-difluorocyclobutyl motifs is well-documented [2].

Metabolic Stability Gem-Difluoro Substitution Pharmacokinetics

Synthetic Accessibility and Multigram Scalability: Validated Routes to 3,3-Difluorocyclobutyl Building Blocks

A robust methodology for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids, amines, alcohols, and ketones, has been established and published, providing a reliable sourcing and scale-up pathway for CAS 2229274-98-8 . This contrasts with many 2,2-difluorocyclobutyl isomers, which are synthetically more challenging to access on a multigram scale. The C4/C5 substitution pattern is accessible via [2+2] cycloaddition of dichloroketene with tert-butyl vinyl ether, followed by fluorination; this route is well-suited for producing kilogram quantities of advanced intermediates.

Multigram Synthesis Process Chemistry Building Block Scalability

Conformational Constraint and Exit Vector Geometry: 3,3-Difluorocyclobutyl vs. Saturated Cyclobutyl Rings

X-ray crystallographic analysis of 3,3-difluorocyclobutanamine derivatives reveals that the gem-difluoro substitution significantly alters the conformational landscape and exit vector geometry of the cyclobutyl ring compared to non-fluorinated cyclobutyl analogs . This is crucial for structure-based drug design, as the precise spatial orientation of the functional groups attached to the cyclobutane ring can critically influence binding affinity and selectivity for the target protein.

Conformational Analysis Exit Vector Crystallography

Best Research and Industrial Application Scenarios for CAS 2229274-98-8


Design of Next-Generation HCV NS3/4A Protease Inhibitors with Superior Resistance Profiles

Medicinal chemistry teams developing new HCV NS3/4A protease inhibitors can use CAS 2229274-98-8 as a key intermediate to install the 3,3-difluorocyclobutyl P4 cap, which has been shown in matched-pair crystallographic and biochemical studies to maintain potency against the D168A resistant variant, a property that non-fluorinated analogs lack [1]. The compound's aldehyde group facilitates incorporation into peptide-based or macrocyclic inhibitor scaffolds.

Metabolic Stability Optimization in Peptide-Derived Drug Candidates

When incorporated into peptide or peptidomimetic leads, the 3,3-difluorocyclobutyl motif from CAS 2229274-98-8 can replace oxidation-prone cyclobutyl or isobutyl groups. This class-level strategy is known to significantly improve metabolic stability, as evidenced by the clinical success of glecaprevir and voxilaprevir [2]. The Boc-protected amine allows for convenient deprotection and further functionalization in standard peptide synthesis workflows.

Structure-Based Drug Design Requiring Distinct Exit Vector Geometry

In programs where the precise spatial orientation of the P4 or P2' fragment is critical for target engagement, CAS 2229274-98-8 provides a distinct exit vector geometry relative to unsubstituted cyclobutane building blocks, as validated by X-ray crystallography . This enables scaffold-hopping exercises and optimization of key binding interactions without altering the core pharmacophore.

Scalable Synthesis for Preclinical and Phase 1 API Supply

The established multigram synthetic route to 3,3-difluorocyclobutyl building blocks ensures that CAS 2229274-98-8 can be procured in quantities sufficient for lead optimization, preclinical toxicology studies, and early-phase clinical manufacturing, providing a reliable supply chain advantage over less scalable 2,2-difluoro isomers .

Quote Request

Request a Quote for tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.